molecular formula C20H17F3N4O2S B2515102 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide CAS No. 1396759-17-3

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide

Cat. No.: B2515102
CAS No.: 1396759-17-3
M. Wt: 434.44
InChI Key: WRPVRNMTSGQGTA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole moiety, and a benzothiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the pyrazole and benzothiazole groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features, such as the furan ring and benzothiazole group, enable it to bind with high affinity to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-[2-(1H-imidazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide
  • 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(methyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide

Uniqueness

Compared to similar compounds, 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide stands out due to the presence of the trifluoromethyl group on the benzothiazole ring. This group enhances the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

2,5-dimethyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c1-12-11-14(13(2)29-12)18(28)27(10-9-26-8-4-7-24-26)19-25-17-15(20(21,22)23)5-3-6-16(17)30-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVRNMTSGQGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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